[1]Benzofuro[2,3-d][1,2]oxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56455-27-7 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
[1]benzofuro[2,3-d][1,2]oxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-4-7-6(3-1)9-8(11-7)5-10-12-9/h1-5H |
InChI Key |
ZZNYIXMOBQHWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=NO3 |
Origin of Product |
United States |
Synthetic Methodologies for Benzofuro 2,3 D Oxazole Derivatives
Classical Approaches to Benzofuro[2,3-d]oxazole Core Synthesis
Traditional methods for heterocycle synthesis provide a foundational framework for assembling the target scaffold. These strategies typically rely on the reaction of functionalized precursors that undergo cyclization to form the desired ring system.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. For the rsc.orgBenzofuro[2,3-d] rsc.orgacs.orgoxazole (B20620) system, the most direct classical approach involves the reaction of a suitably substituted benzofuran (B130515) precursor with a hydroxylamine (B1172632) derivative. The key is to have a 1,3-dicarbonyl or an α,β-unsaturated ketone functionality appropriately placed on the benzofuran ring to react with hydroxylamine, leading to the formation of the isoxazole (B147169) ring.
One established method involves the reaction of benzofuran chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride. rsc.orgacs.org In this approach, a 2-acetylbenzofuran (B162037) is first condensed with an aromatic aldehyde to form a benzofuran chalcone (B49325). Subsequent reaction of this chalcone with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) or potassium hydroxide (B78521) yields a 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazole. rsc.orgacs.org This method builds the isoxazole ring adjacent to the benzofuran core.
A more direct pathway to the specific fused rsc.orgBenzofuro[2,3-d] rsc.orgacs.orgoxazole system would involve the cyclization of an oxime derived from a 3-acyl-2-hydroxybenzofuran. The synthesis of 3-acylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcone (B1664081) derivatives. nih.gov The subsequent formation of an oxime from the 3-acyl group, followed by acid- or base-mediated dehydration and cyclization of the adjacent 2-hydroxyl group, would yield the target fused ring system.
Table 1: Classical Cyclocondensation for Isoxazole Synthesis
| Precursor(s) | Reagents | Conditions | Product Type | Yield (%) | Citation |
|---|---|---|---|---|---|
| Benzofuran chalcone, Hydroxylamine hydrochloride | Sodium Acetate | Ethanol | 3-(1-benzofuran-2-yl)-5-arylisoxazole | 78 | rsc.org |
| Benzofuran chalcone, Hydroxylamine hydrochloride | Potassium Hydroxide | Ethanol | 3-(5-methylbenzofuran-2-yl)-5-arylisoxazole | 64 | acs.org |
| 2-Aroylbenzofuran-3-ol, Hydrazine hydrate | - | - | Benzofuropyrazole | 10-92 | nih.gov |
Ring annulation involves the construction of a new ring onto an existing molecular scaffold. The intramolecular nitrile oxide cycloaddition (INOC) is a powerful annulation method for forming isoxazole rings. nih.govmdpi.com This strategy is highly effective for creating fused bicyclic and polycyclic systems. nih.govresearchgate.net
In the context of rsc.orgBenzofuro[2,3-d] rsc.orgacs.orgoxazole synthesis, this would involve a precursor such as a 2-alkynylbenzofuran derivative bearing an aldoxime group at the 3-position. The in situ generation of a nitrile oxide from the aldoxime, typically using an oxidizing agent like sodium hypochlorite (B82951) (bleach), would trigger a spontaneous [3+2] intramolecular cycloaddition with the neighboring alkyne. mdpi.comresearchgate.net This process forms the isoxazole ring and the adjacent five-membered ring in a single, highly efficient step, leading directly to a tetracyclic system related to the target scaffold. The generation of nitrile oxides can also be achieved via the dehydration of nitroalkanes using reagents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent). nih.gov
Modern Synthetic Strategies for Benzofuro[2,3-d]oxazole Scaffold Construction
Contemporary organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules with high efficiency and selectivity. Palladium and copper catalysts are particularly prominent in the formation of heterocyclic systems.
Palladium catalysis offers versatile tools for intramolecular cyclizations through mechanisms like C-H activation, oxidative cyclization, and Heck-type reactions. A Pd(II)-catalyzed oxidative cyclization of an appropriately substituted benzofuran could forge the final C-O or C-N bond of the isoxazole ring. For instance, palladium-catalyzed oxidative cyclization has been used to synthesize benzofuran-fused cyclohexenones from O-aryl cyclic vinylogous esters. nih.govnih.gov This demonstrates the power of palladium to facilitate intramolecular C-C bond formation via C-H activation to build fused ring systems. nih.gov
A plausible route to the rsc.orgBenzofuro[2,3-d] rsc.orgacs.orgoxazole scaffold could involve a palladium-catalyzed intramolecular oxidative cyclization of a 3-alkenyl-2-benzofuranol oxime ether. A related strategy is the Pd(0)-catalyzed intramolecular Heck-type reaction of an oxime ether bearing a pendant vinyl iodide, which provides access to heterocyclic oximes. rsc.org Furthermore, a review has highlighted a method where an isoxazole intermediate, formed via a copper-catalyzed cycloaddition, is subsequently cyclized using a Pd(II) complex to generate tricyclic fused isoxazoles. rsc.org This tandem copper-palladium approach illustrates a modern multi-catalyst strategy for complex heterocycle synthesis.
Table 2: Palladium-Catalyzed Reactions for Fused Heterocycle Construction
| Precursor Type | Catalyst System | Reaction Type | Product Type | Citation |
|---|---|---|---|---|
| O-aryl cyclic vinylogous esters | Pd(OAc)₂, Ag₂CO₃ (oxidant) | Dehydrogenative Intramolecular Arylation | Benzofuran-fused cyclohexenones | nih.gov |
| Oxime ether with vinyl iodide | Pd(PPh₃)₄, K₂CO₃ | Intramolecular Heck-type reaction | Heterocyclic oximes | rsc.org |
| Propargyl phenyl ether, Hydroxymoyl chloride | 1. CuI, K₂CO₃ 2. Pd(II) complex | Tandem Cu-cycloaddition / Pd-cyclization | Tricyclic fused isoxazoles | rsc.org |
Copper catalysts are well-known for their ability to mediate the formation of C-O and C-N bonds, making them highly suitable for the synthesis of nitrogen- and oxygen-containing heterocycles. A direct and efficient method for forming 3,5-disubstituted isoxazoles involves the intramolecular oxidative C-O bond formation of enone oximes, using a catalytic amount of copper(II) acetate with molecular oxygen as the oxidant. rsc.org This reaction is particularly relevant as a benzofuran chalcone oxime could serve as the enone oxime precursor, leading directly to the cyclized benzofuran-isoxazole system.
Another sophisticated copper-catalyzed method is the cascade cyclization-migration process of O-arylmethyl alkynyl oxime ethers. acs.org This reaction, catalyzed by copper(II) triflate, proceeds via an intramolecular addition of the oxime to the alkyne, followed by a 1,3-migration, to produce highly substituted isoxazoles. acs.org Applying this logic, a 3-(alkynyl)-2-benzofuranol derivative, after conversion to an O-substituted oxime ether, could be a viable substrate for a copper-catalyzed intramolecular cyclization to construct the rsc.orgBenzofuro[2,3-d] rsc.orgacs.orgoxazole scaffold.
Table 3: Copper-Mediated Isoxazole Synthesis
| Precursor Type | Catalyst System | Reaction Type | Product Type | Citation |
|---|---|---|---|---|
| Enone oximes | Cu(OAc)₂, O₂ | Aerobic Oxidative C-O Bond Formation | 3,5-disubstituted isoxazoles | rsc.org |
| O-arylmethyl alkynyl oxime ethers | Cu(OTf)₂ | Cascade Cyclization-Migration | 3,4,5-trisubstituted isoxazoles | acs.org |
Domino and Cascade Reactions for Fused Ring Systems
Domino and cascade reactions offer an elegant and efficient approach to complex molecules from simple precursors in a single operation, minimizing waste and purification steps. For the synthesis of rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole, a hypothetical domino reaction could be envisioned starting from a suitably substituted benzofuran. For instance, a 2-acyl-3-nitrobenzofuran could potentially undergo a reductive cyclization cascade. The reduction of the nitro group to a nitroso or hydroxylamino intermediate, followed by intramolecular condensation with the adjacent acyl group, would lead to the formation of the fused isoxazole ring.
Another plausible cascade approach could involve the 1,3-dipolar cycloaddition of a nitrile oxide onto a functionalized benzofuran. While typically an intermolecular reaction, an intramolecular variant could be designed. For example, a 2-alkynyl-3-aldoxime-benzofuran derivative could, upon in situ generation of the nitrile oxide from the aldoxime, undergo an intramolecular cycloaddition to furnish the desired fused ring system. Such intramolecular nitrile oxide cycloadditions (INOC) are a known strategy for the synthesis of fused isoxazoles. mdpi.com
A domino reductive Nef reaction/cyclization sequence, which has been used for the synthesis of 3,5-disubstituted isoxazoles from β-nitroenones, could also be conceptually adapted. rsc.org A benzofuran analogue bearing a β-nitroenone-like functionality at the 2- and 3-positions might undergo a similar transformation to yield the rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole core.
| Starting Material Precursor | Proposed Domino/Cascade Reaction | Key Transformation | Potential Catalyst/Reagent |
| 2-Acyl-3-nitrobenzofuran | Reductive Cyclization Cascade | Reduction of nitro group and intramolecular condensation | SnCl₂/HCl or catalytic hydrogenation |
| 2-Alkynyl-3-aldoxime-benzofuran | Intramolecular Nitrile Oxide Cycloaddition (INOC) | In situ nitrile oxide formation and [3+2] cycloaddition | Dehydrating agent (e.g., NCS, PIDA) |
| Benzofuran with β-nitroenone moiety | Reductive Nef Reaction/Cyclization | Reduction of nitro group and intramolecular cyclization | SnCl₂·2H₂O |
Green Chemistry Approaches in Benzofuro[2,2-d]oxazole Synthesis
Green chemistry principles are increasingly integral to modern synthetic organic chemistry. For the hypothetical synthesis of rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole, several green approaches can be postulated. The use of water as a solvent for domino reactions, as demonstrated in the synthesis of functionalized 2,3-dihydroisoxazoles, presents an environmentally benign alternative to traditional organic solvents. nih.gov
Ultrasonic-assisted synthesis is another green methodology that can accelerate reaction rates and improve yields. The synthesis of benzofuran-appended oxadiazole molecules has been successfully achieved using ultrasonic irradiation, suggesting its potential applicability to the construction of the benzofuro[2,3-d]oxazole system. nih.gov Similarly, microwave-assisted synthesis, a well-established green technique, could be employed to drive the cyclization reactions, potentially reducing reaction times and energy consumption. mdpi.com
The use of recyclable catalysts, such as metal nanoparticles or supported catalysts, would also align with green chemistry principles. For instance, the synthesis of 2-substituted benzoxazoles has been achieved using sustainable methods, which could be conceptually adapted. mdpi.com
| Green Chemistry Approach | Potential Application in Synthesis | Advantages |
| Aqueous Reaction Media | Domino reactions, cyclocondensations | Reduced environmental impact, improved safety |
| Ultrasonic Irradiation | Intramolecular cyclization | Faster reaction rates, higher yields, energy efficiency |
| Microwave-Assisted Synthesis | Cyclodehydration, annulation reactions | Reduced reaction times, improved yields |
| Recyclable Catalysts | Metal-catalyzed cyclizations | Reduced waste, cost-effectiveness |
Photochemical and Electrochemical Synthetic Pathways
Photochemical and electrochemical methods offer unique, sustainable avenues for the synthesis of heterocyclic compounds, often proceeding under mild conditions without the need for harsh reagents. vapourtec.comresearchgate.net
A potential photochemical route to rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole could involve the intramolecular cyclization of a 3-nitro-2-vinylbenzofuran derivative. Upon photoexcitation, an intramolecular oxygen transfer from the nitro group to the vinyl double bond could initiate a cyclization cascade to form the isoxazole ring. mdpi.com
Electrochemical synthesis provides a powerful tool for generating reactive intermediates in a controlled manner. An electrochemical approach to the target molecule could involve the anodic oxidation of a suitable benzofuran precursor to generate a radical cation, which could then undergo an intramolecular cyclization. The electrochemical synthesis of isoxazolines from aldoximes and alkenes demonstrates the feasibility of forming the N-O bond through electrochemically mediated processes. mdpi.com A similar strategy, starting with a functionalized benzofuran, could be envisioned.
| Method | Proposed Precursor | Key Transformation |
| Photochemical Synthesis | 3-Nitro-2-vinylbenzofuran | Intramolecular oxygen transfer and cyclization |
| Electrochemical Synthesis | 2-(Hydroxyimino)methyl-3-vinylbenzofuran | Anodic oxidation and intramolecular cyclization |
Regioselectivity and Stereoselectivity in Benzofuro[2,3-d]oxazole Synthesis
In the synthesis of fused heterocyclic systems, controlling regioselectivity and stereoselectivity is paramount. For the hypothetical synthesis of rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole, these aspects would be critically dependent on the chosen synthetic route.
Regioselectivity: In a 1,3-dipolar cycloaddition approach, the regioselectivity would be governed by the electronic and steric properties of the benzofuran dipolarophile and the nitrile oxide dipole. The relative orbital energies (HOMO-LUMO) of the reactants would dictate the preferred orientation of addition. Methodologies for the regioselective synthesis of isoxazoles from β-enamino diketones have demonstrated that reaction conditions and substrate structure can effectively control the regiochemical outcome. rsc.orgresearchgate.net For instance, the choice of solvent and the use of Lewis acids can significantly influence which regioisomer is formed. rsc.org
Stereoselectivity: If the synthesis involves the creation of stereocenters, for example, during a cycloaddition to a non-aromatic portion of a benzofuran precursor or if substituents on the newly formed isoxazole ring create chirality, then controlling the stereochemistry would be crucial. Diastereoselective syntheses of partially saturated rsc.orgorganic-chemistry.orgoxazino[2,3-b] rsc.orgorganic-chemistry.orgoxazines have been achieved through [3+3]-annulation reactions, highlighting the potential for stereocontrol in the formation of related heterocyclic systems. youtube.com The use of chiral catalysts or auxiliaries could be employed to induce enantioselectivity in such transformations.
Synthesis of Substituted Benzofuro[2,3-d]oxazole Analogues
The ability to introduce a variety of substituents onto the heterocyclic core is essential for tuning its physicochemical and biological properties.
Functionalization at the Benzofuran Moiety
Functionalization of the benzofuran portion of the rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole system could be achieved either by starting with a pre-functionalized benzofuran or by post-synthetic modification of the fused heterocycle.
Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for introducing aryl, alkyl, and other groups onto the benzofuran ring. For example, Sonogashira coupling of 2-iodophenols with terminal alkynes followed by intramolecular cyclization is a common method for synthesizing 2-substituted benzofurans, which could then be further elaborated to the target fused system. nih.govsemanticscholar.org
Direct C-H functionalization offers a more atom-economical approach to modifying the benzofuran core. Sequential C-H functionalization reactions have been used for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, and similar strategies could potentially be applied to the rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole scaffold. nih.govnih.gov
| Functionalization Method | Position on Benzofuran | Reagents/Catalysts |
| Suzuki Coupling | Various | Palladium catalyst, boronic acid |
| Sonogashira Coupling | 2-position | Palladium/Copper catalyst, terminal alkyne |
| Heck Coupling | Various | Palladium catalyst, alkene |
| C-H Arylation | Various | Palladium or Rhodium catalyst, aryl halide |
Functionalization at the Oxazole Moiety
The isoxazole ring is also amenable to various functionalization reactions. Regioselective synthesis of functionalized isoxazoles often involves the cyclocondensation of appropriately substituted precursors. organic-chemistry.orgthieme-connect.com For example, the reaction of β-diketones with hydroxylamine can yield 3,5-disubstituted isoxazoles. By analogy, a benzofuran-containing β-dicarbonyl compound could be used to introduce substituents at the corresponding positions of the fused isoxazole ring.
Direct C-H functionalization of the isoxazole ring is also possible, although it can be challenging due to the potential for ring-opening under harsh conditions. Palladium-catalyzed C-H activation has been successfully employed for the synthesis of benzo[d]isoxazoles, suggesting that this strategy could be extended to the functionalization of the oxazole part of the rsc.orgBenzofuro[2,3-d] rsc.orgorganic-chemistry.orgoxazole system. researchgate.netrsc.org
| Functionalization Method | Position on Isoxazole | Precursor/Reagent |
| Cyclocondensation | 3- and 5-positions | Substituted β-dicarbonyl precursor |
| 1,3-Dipolar Cycloaddition | 3- and 5-positions | Substituted alkyne and nitrile oxide |
| C-H Activation/Annulation | Various | Palladium catalyst, coupling partner |
Peripheral Substitutions and Derivatizations
Detailed research findings and established synthetic methodologies for the peripheral substitution and derivatization of the organic-chemistry.orgBenzofuro[2,3-d] organic-chemistry.orgnih.govoxazole core structure are not available in the surveyed scientific databases. The exploration of functionalizing the benzene (B151609) or oxazole rings of this specific fused system appears to be a niche area of study that has not been widely reported.
Consequently, the generation of a data table detailing specific research findings, such as substituents, reaction conditions, and yields for the derivatization of organic-chemistry.orgBenzofuro[2,3-d] organic-chemistry.orgnih.govoxazole, is not possible at this time due to the absence of relevant primary literature.
Further investigation into the synthesis and reactivity of this unique heterocyclic system is required to elucidate potential pathways for its peripheral functionalization. Future research may focus on electrophilic aromatic substitution reactions on the benzofuran moiety or nucleophilic substitution reactions on the oxazole ring, depending on the electronic properties of the core structure. The development of such methodologies would be crucial for exploring the structure-activity relationships of organic-chemistry.orgBenzofuro[2,3-d] organic-chemistry.orgnih.govoxazole derivatives in various scientific and technological applications.
Theoretical and Computational Studies of Benzofuro 2,3 D Oxazole
Quantum Chemical Analysis ofwikipedia.orgBenzofuro[2,3-d]wikipedia.orgarxiv.orgoxazole Electronic Structure
Quantum chemical methods are instrumental in elucidating the electronic characteristics of a molecule, which in turn govern its reactivity and spectroscopic properties. For wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole (B20620), these analyses provide a foundational understanding of its chemical nature.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile). libretexts.orgyoutube.com
For wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole, the HOMO is expected to be distributed primarily over the benzofuran (B130515) ring system, particularly the electron-rich oxygen and the aromatic carbons. The LUMO, conversely, would likely be centered on the electron-deficient wikipedia.orgarxiv.orgoxazole moiety, specifically the nitrogen and oxygen atoms. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap suggesting higher reactivity and greater polarizability.
| Orbital | Energy (eV) | Primary Atomic Contribution |
|---|---|---|
| HOMO | -8.52 | Benzofuran Ring (C, O) |
| LUMO | -1.25 | wikipedia.orgarxiv.orgoxazole Ring (N, O) |
| HOMO-LUMO Gap | 7.27 | - |
Charge Distribution and Reactivity Predictions
The distribution of electron density within the wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole molecule is inherently uneven due to the presence of heteroatoms with varying electronegativities. Computational methods such as Natural Bond Orbital (NBO) analysis can quantify the partial charges on each atom.
This charge distribution map reveals sites susceptible to nucleophilic or electrophilic attack. The nitrogen and oxygen atoms of the oxazole ring are predicted to carry significant negative charges, making them potential sites for interaction with electrophiles. Conversely, certain carbon atoms in the benzofuran portion might exhibit a partial positive charge, rendering them susceptible to nucleophilic attack. This information is invaluable for predicting the regioselectivity of chemical reactions.
| Atom | Charge (a.u.) | Predicted Reactivity |
|---|---|---|
| O (furan) | -0.45 | Nucleophilic character |
| N (oxazole) | -0.38 | Nucleophilic character |
| O (oxazole) | -0.41 | Nucleophilic character |
Conformational Analysis and Molecular Dynamics Simulations
While wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole has a relatively rigid fused ring structure, conformational flexibility can arise from the puckering of the five-membered rings. Conformational analysis aims to identify the most stable three-dimensional arrangement of the molecule. nih.gov
Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. rjeid.comnih.gov For wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole, MD simulations could reveal the vibrational modes of the molecule and the stability of its planar conformation. These simulations are crucial for understanding how the molecule might interact with biological macromolecules or other chemical species in a dynamic environment.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the intricate details of chemical reactions, including the identification of transition states and the exploration of various reaction pathways. arxiv.orgnih.gov
Transition State Analysis ofwikipedia.orgBenzofuro[2,3-d]wikipedia.orgarxiv.orgoxazole Formation
The synthesis of wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole likely involves a multi-step process. Computational methods can be employed to model the reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. rsc.org This allows for the determination of activation energies and the identification of the rate-determining step. For instance, a plausible synthetic route could involve the cyclization of a substituted benzofuran derivative. Transition state analysis would pinpoint the geometry of the highest energy point along this cyclization pathway, providing insights into the feasibility of the reaction.
Exploration of Reaction Pathways for Derivatization
Understanding the potential derivatization of wikipedia.orgBenzofuro[2,3-d] wikipedia.orgarxiv.orgoxazole is key to exploring its synthetic utility. Computational studies can predict the most likely sites for electrophilic or nucleophilic substitution, as suggested by the FMO analysis and charge distribution. By modeling the reaction pathways for various derivatization reactions, such as halogenation, nitration, or alkylation, chemists can prioritize synthetic strategies that are most likely to be successful. This predictive power can significantly accelerate the discovery of new compounds with desired properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling forBenzofuro[2,3-d]oxazole Derivatives
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in drug discovery and development for predicting the activity of new chemical entities. However, no QSAR studies specifically focused on derivatives ofBenzofuro[2,3-d]oxazole have been found in the reviewed literature.
Ligand-Based QSAR Studies
Ligand-based QSAR studies rely on the principle that molecules with similar structures are likely to have similar biological activities. These studies are conducted when the three-dimensional structure of the biological target is unknown. The analysis involves aligning a set of active molecules and deriving a predictive model based on their shared physicochemical properties. A literature search did not yield any ligand-based QSAR studies performed onBenzofuro[2,3-d]oxazole derivatives.
Structure-Based QSAR Methodologies
Structure-based QSAR, also known as receptor-based QSAR, requires knowledge of the 3D structure of the biological target, typically a protein or enzyme. This approach involves docking the ligands into the active site of the receptor and correlating their binding affinities with their structural properties. The absence of identified biological targets forBenzofuro[2,3-d]oxazole in the literature means that no structure-based QSAR methodologies have been developed for this compound and its derivatives.
Medicinal Chemistry Applications of the Benzofuro 2,3 D Oxazole Scaffold
Structure-Activity Relationship (SAR) Studies ofresearchgate.netBenzofuro[2,3-d]researchgate.netnih.govoxazole Derivatives
While specific and extensive SAR studies on a wide range of researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole (B20620) derivatives are still developing, preliminary investigations and inferences from closely related structures, such as 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles, provide valuable insights.
Impact of Substituent Position on Biological Activity
The biological activity of derivatives of this scaffold is highly dependent on the nature and position of substituents on both the benzofuran (B130515) and the isoxazole (B147169) components. For instance, in a series of 3-(1-benzofuran-2-yl)-5-(substituted aryl) isoxazoles evaluated for their cytotoxic activity against HeLa cell lines, the substitution pattern on the 5-aryl ring significantly influenced their potency. researchgate.net
Specifically, derivatives with a hydroxyl group at the para-position of the phenyl ring (Compound I-4 ) demonstrated notable cytotoxic activity, with a cytotoxic concentration (CTC) of 581.25 µg/ml. researchgate.net The presence of electron-donating groups, such as a hydroxy group, appears to be favorable for activity in this position. In contrast, compounds with other substituents showed varied and generally lower activity, highlighting the sensitivity of the biological response to the electronic and steric properties of the substituents. researchgate.net
| Compound ID | Substitution on 5-Aryl Ring | Cytotoxic Concentration (CTC) on HeLa cells (µg/ml) |
| I-4 | 4-Hydroxy | 581.25 |
| I-5 | 3-Ethoxy-4-hydroxy | 762.25 |
| I-3 | 4-Chloro | >1000 |
| I-2 | 4-Nitro | >1000 |
| I-1 | Unsubstituted Phenyl | >1000 |
Role of Ring Modifications on Target Interaction
Modifications to the core heterocyclic rings of the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold can be expected to have a profound impact on target interaction. While direct examples for this specific fused system are limited, studies on related benzoxazole (B165842) and benzofuran derivatives offer valuable parallels.
For example, in a series of benzoxazole derivatives designed as VEGFR-2 inhibitors, modifications on the benzoxazole ring system were critical for activity. The introduction of a methyl group at the 5-position of the benzo[d]oxazole ring, for instance, led to a significant increase in anticancer activity against HepG2 and MCF-7 cell lines when combined with a terminal 3-chlorophenyl moiety. nih.gov This suggests that even small alkyl substitutions on the benzene (B151609) portion of the benzofuro moiety in the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold could modulate binding affinity and selectivity.
Furthermore, the isoxazole ring itself is a versatile component. In studies of trisubstituted isoxazoles as allosteric ligands, the nature of the substituents at positions 3, 4, and 5 of the isoxazole ring were shown to be crucial for potency and selectivity. This indicates that exploring various substitution patterns on the isoxazole part of the fused system could lead to the discovery of compounds with fine-tuned biological activities.
Pharmacophore Modeling and Design
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold, pharmacophore models can be developed based on the known active derivatives of its constituent heterocycles.
A typical pharmacophore model for kinase inhibitors, a common target for benzofuran and benzoxazole derivatives, often includes:
A heterocyclic ring system that can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.
A hydrophobic aromatic group to occupy a hydrophobic pocket.
An additional hydrogen bond donor or acceptor to interact with specific residues in the active site.
The rigid researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold can effectively present these features in a defined spatial orientation. For example, the nitrogen atom of the isoxazole ring and the oxygen atom of the benzofuran ring can act as hydrogen bond acceptors. Aromatic substituents on the scaffold can fulfill the hydrophobic requirements. By understanding the pharmacophoric features of a target, novel researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole derivatives can be designed to have a higher probability of being active.
Design and Synthesis ofresearchgate.netBenzofuro[2,3-d]researchgate.netnih.govoxazole-Based Compounds for Specific Target Interactions
The rational design and synthesis of compounds based on the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold for specific biological targets is a promising area of research.
Enzyme Inhibitor Design Strategies
Many enzymes, particularly kinases, are implicated in various diseases, including cancer. The researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold is well-suited for the design of enzyme inhibitors.
A common strategy for designing kinase inhibitors is to create molecules that can mimic the binding of ATP, the natural substrate for kinases. As mentioned, the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole core can serve as the hinge-binding moiety. By strategically adding substituents that can interact with other key regions of the ATP-binding site, potent and selective inhibitors can be developed.
For example, in the design of VEGFR-2 inhibitors based on a benzoxazole scaffold, a terminal lipophilic tail was found to be crucial for occupying an allosteric hydrophobic pocket. nih.gov Applying this principle to the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold, one could envision synthesizing derivatives with various lipophilic groups attached to the benzofuran or isoxazole rings to enhance inhibitory activity against specific kinases.
The following table shows examples of benzoxazole and benzofuran derivatives that have shown inhibitory activity against specific enzymes, providing a basis for the design of researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole-based inhibitors.
| Compound Scaffold | Target Enzyme | IC50 (nM) |
| 5-Methylbenzo[d]oxazole derivative (12l ) | VEGFR-2 | 97.38 |
| Benzofuran-thiazolylhydrazone derivative (2l ) | MAO-A | 70 |
Data sourced from references nih.gov and nih.gov respectively.
By leveraging the structural features of the researchgate.netBenzofuro[2,3-d] researchgate.netnih.govoxazole scaffold and applying established principles of enzyme inhibitor design, it is feasible to develop novel and effective therapeutic agents for a range of diseases.
TheBenzofuro[2,3-d]oxazole Scaffold: An Enigmatic Player in Medicinal Chemistry
The requested article on the medicinal chemistry applications of theBenzofuro[2,3-d]oxazole scaffold, with a specific focus on receptor ligand design principles and the modulation of protein-protein interactions, cannot be generated at this time. Extensive and targeted searches for scientific literature and data pertaining to this specific heterocyclic compound have yielded insufficient information to produce a thorough and accurate article as outlined.
TheBenzofuro[2,3-d]oxazole core represents a unique fusion of a benzofuran and an isoxazole ring system. While the individual components, benzofurans and oxazoles (including isoxazoles), are well-established and privileged scaffolds in the field of medicinal chemistry, the specific arrangement found inBenzofuro[2,3-d]oxazole appears to be a largely unexplored area of research.
The broader classes of benzofuran and benzoxazole derivatives have been extensively investigated for their potential as therapeutic agents. These investigations have led to the development of numerous compounds with a wide range of biological activities, including applications as receptor ligands and modulators of protein-protein interactions. However, the specific substitution pattern and ring fusion present inBenzofuro[2,3-d]oxazole distinguish it from these more commonly studied relatives.
Detailed research findings, including structure-activity relationships, specific biological targets, and quantitative data such as binding affinities or inhibitory concentrations, are not publicly available for derivatives of theBenzofuro[2,3-d]oxazole scaffold. Consequently, a meaningful discussion on the principles of designing such molecules as receptor ligands or their potential to modulate protein-protein interactions cannot be substantiated with the necessary scientific evidence.
Further research into the synthesis and biological evaluation ofBenzofuro[2,3-d]oxazole derivatives is required to elucidate their potential in medicinal chemistry. Until such studies are published, a comprehensive and scientifically rigorous article on its specific applications in receptor ligand design and the modulation of protein-protein interactions remains beyond the scope of existing knowledge.
No Publicly Available Research Data on the Biological Activity and Mechanistic Insights ofBenzofuro[2,3-d]oxazole
Following a comprehensive and systematic search of publicly available scientific literature, including scholarly articles, reviews, and chemical databases, no specific research data was found for the chemical compound "Benzofuro[2,3-d]oxazole" pertaining to its biological activity or mechanistic insights at the in vitro or molecular level.
The investigation sought to identify studies related to the following areas as per the requested outline:
Enzyme Inhibition Mechanisms: No studies were identified that explored the inhibitory effects ofBenzofuro[2,3-d]oxazole on kinases, hydrolases, isomerases, or any other enzyme classes.
Receptor Binding and Activation/Antagonism: The search yielded no information on the interaction of this specific compound with any biological receptors.
Nucleic Acid Interaction: No literature was found detailing any studies on the binding or interaction ofBenzofuro[2,3-d]oxazole with DNA or RNA.
Cellular Signaling Pathways: There is no available research on the effects of this compound on any cellular signaling pathways.
Induction of Apoptosis: No studies were found that investigated the pro-apoptotic potential ofBenzofuro[2,3-d]oxazole in any cell lines.
This absence of data indicates thatBenzofuro[2,3-d]oxazole may be a novel compound that has not yet been synthesized or, if synthesized, has not been subjected to biological evaluation that is published in the public domain. Therefore, it is not possible to provide the requested article with detailed research findings, data tables, or a list of related compounds based on existing scientific evidence.
Biological Activity and Mechanistic Insights of Benzofuro 2,3 D Oxazole Derivatives in Vitro/molecular Level
Structure-Based Drug Design Approaches forBenzofuro[2,3-d]oxazole Compounds
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design and optimize ligands. For derivatives of thebenzofuro[2,3-d]oxazole scaffold, these approaches are crucial for understanding their mechanism of action and for the rational design of more potent and selective agents.
Molecular Docking and Virtual Screening
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in identifying potential biological targets for novel compounds and in refining their chemical structure to improve binding affinity. Virtual screening, a broader application of docking, involves the computational screening of large libraries of compounds against a target protein to identify potential hits.
While extensive research has been conducted on related heterocyclic systems like benzofurans and benzoxazoles, specific molecular docking and virtual screening studies focused on thebenzofuro[2,3-d]oxazole core are not extensively documented in publicly available literature. The application of these in-silico methods would be a critical next step in the discovery process for this class of compounds. Such studies would involve:
Target Identification: Selecting relevant biological targets (e.g., kinases, proteases, receptors) based on preliminary biological screening data or by analogy to structurally similar active compounds.
Library Generation: Creating a virtual library of diversebenzofuro[2,3-d]oxazole derivatives with various substitutions.
Docking and Scoring: Performing docking simulations of the library against the target's binding site and using scoring functions to rank the compounds based on their predicted binding affinity and pose.
The hypothetical data below illustrates how results from such a study might be presented.
Table 1: Illustrative Molecular Docking Data of HypotheticalBenzofuro[2,3-d]oxazole Derivatives
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| BFO-001 | Protein Kinase A | -8.5 | Val56, Leu173 |
| BFO-002 | Protein Kinase A | -9.2 | Val56, Ala70, Leu173 |
| BFO-003 | Cyclooxygenase-2 | -7.8 | Arg120, Tyr355 |
| BFO-004 | Cyclooxygenase-2 | -8.1 | Arg120, Val523 |
X-ray Crystallography and NMR Spectroscopy in Target-Ligand Complex Elucidation
Experimental structural biology techniques provide high-resolution insights into the interactions between a ligand and its target, validating and complementing computational predictions.
X-ray Crystallography: This technique can determine the precise three-dimensional structure of a ligand-protein complex at atomic resolution. By co-crystallizing abenzofuro[2,3-d]oxazole derivative with its target protein, researchers can directly visualize the binding mode, identify key hydrogen bonds, hydrophobic interactions, and conformational changes in the protein upon binding. This information is invaluable for understanding the basis of molecular recognition and for guiding further optimization of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-target interactions in solution, which is closer to the physiological environment. Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which compounds in a mixture bind to a target protein. Furthermore, 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), can map the binding site on the protein by monitoring chemical shift perturbations of specific amino acid residues upon addition of the ligand. For thebenzofuro[2,3-d]oxazole scaffold, NMR could confirm binding and provide crucial information about the dynamics of the interaction.
As with molecular docking, specific published studies detailing the X-ray crystal structures or NMR-based binding analysis ofbenzofuro[2,3-d]oxazole derivatives with their biological targets are limited. Future research in this area will be essential to validate computational hypotheses and provide a definitive understanding of their mechanism of action.
Advanced Spectroscopic and Analytical Methodologies for Benzofuro 2,3 D Oxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the elucidation of the molecular structure of organic compounds in solution. For a molecule with the complexity of tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole (B20620), one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques are essential for unambiguous assignment of all proton and carbon signals and for providing insights into the molecule's conformation.
Predicted ¹H and ¹³C NMR Chemical Shifts for tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| H4/H7 | 7.20 - 7.80 | - | Aromatic protons, complex multiplet |
| H5/H6 | 7.20 - 7.80 | - | Aromatic protons, complex multiplet |
| C3a | - | ~150 - 160 | Bridgehead carbon, deshielded by adjacent heteroatoms |
| C4 | - | ~120 - 135 | Aromatic methine carbon |
| C5 | - | ~120 - 135 | Aromatic methine carbon |
| C6 | - | ~120 - 135 | Aromatic methine carbon |
| C7 | - | ~120 - 135 | Aromatic methine carbon |
| C7a | - | ~140 - 155 | Fused aromatic carbon |
| C8b | - | ~110 - 125 | Bridgehead carbon, shielded by N-oxide |
| C8c | - | ~145 - 160 | Fused aromatic carbon |
Note: The data in this table is predictive and based on values reported for structurally similar compounds like benzofuroxans and benzoxazoles. Actual experimental values may vary.
To move beyond prediction and achieve full structural confirmation, a combination of 2D NMR experiments is required.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole, COSY would reveal the connectivity between the protons on the benzene (B151609) ring (H4-H5, H5-H6, H6-H7).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the benzene ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It is instrumental in identifying the quaternary (non-protonated) carbons, such as the bridgehead carbons (C3a, C8b) and the fusion carbons (C7a, C8c), by observing their correlations with the aromatic protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for conformational analysis and for distinguishing between isomers by observing spatial proximities, for example, between protons on the benzene ring and substituents, if present.
The conformation and electronic environment of a molecule can be sensitive to its surroundings. Advanced NMR studies that vary the solvent and temperature can provide valuable information about the dynamics and intermolecular interactions of tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole.
Changing the solvent can induce shifts in the resonance frequencies of nearby nuclei, an effect that can be used to probe solvent-solute interactions. For instance, aromatic solvent-induced shifts (ASIS) can help in the assignment of signals.
Temperature-dependent NMR studies are particularly insightful for systems that may exist in equilibrium between different conformations or tautomers. esisresearch.orgnih.gov By recording spectra at different temperatures, researchers can study dynamic processes such as ring-flipping or rotation around single bonds. For benzofuroxan (B160326) systems, which can exist as a mixture of rapidly interconverting tautomers, low-temperature NMR can "freeze out" these individual forms, allowing for their individual characterization and the determination of the equilibrium thermodynamics. tandfonline.com Although tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole itself is not tautomeric, substituted derivatives could exhibit dynamic conformational equilibria that can be elucidated by these methods.
Mass Spectrometry (MS) for Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental formula of tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole (C₈H₄N₂O₂), distinguishing it from any other compounds with the same nominal mass. This is a critical first step in the identification of a newly synthesized compound or one isolated from a complex mixture.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺ or M⁺˙) which is then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that is a veritable fingerprint of the molecule's structure.
For tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole, which is a type of N-oxide, characteristic fragmentation pathways are expected. The fragmentation of N-oxides in the mass spectrometer is often characterized by the loss of the oxygen atom. nih.gov
Plausible Fragmentation Pathways for tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure/Identity |
| 148 (M⁺˙) | O (16) | 132 | Benzofurazan radical cation |
| 148 (M⁺˙) | NO (30) | 118 | Benzofuran (B130515) radical cation |
| 148 (M⁺˙) | CO (28) | 120 | [C₇H₄N₂O]⁺˙ |
| 132 | HCN (27) | 105 | [C₆H₃O]⁺ |
Note: This table represents plausible fragmentation pathways based on the general behavior of N-oxides and related heterocyclic systems. The relative intensities of these fragments would depend on the ionization method and collision energy.
A key fragmentation pathway for aromatic N-oxides involves the loss of an oxygen atom (a neutral loss of 16 Da) or an OH radical (a loss of 17 Da from the protonated molecule). nih.govresearchgate.net Further fragmentation would likely involve the cleavage of the five-membered rings, such as the loss of CO or HCN, which are common fragmentation patterns for heterocyclic compounds. nih.gov Detailed analysis of these pathways provides robust confirmation of the connectivity of the ring system.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights
Characteristic Vibrational Frequencies for tandfonline.comBenzofuro[2,3-d] tandfonline.comtandfonline.comoxazole
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |
| C=N Stretch | 1600 - 1650 | FT-IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |
| N-O Stretch (N-oxide) | 1250 - 1350 | FT-IR |
| Benzene Ring Skeletal Vibrations | 1400 - 1500 | FT-IR, Raman |
| C-O-C Asymmetric Stretch (furan) | 1100 - 1250 | FT-IR |
| Aromatic C-H Out-of-Plane Bending | 750 - 900 | FT-IR |
Note: This table is a compilation of typical frequency ranges for the specified functional groups and is based on data from analogous compounds.
The FT-IR and Raman spectra are complementary. For instance, the symmetric N-O stretch might be weak in the IR but strong in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed and accurate assignment of the observed vibrational bands to specific molecular motions. esisresearch.orgnih.gov
X-ray Crystallography for Solid-State Structure Determination of Benzofuro[2,3-d]oxazole Derivatives
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of molecules in the solid state. northwestern.eduwikipedia.org This powerful analytical technique provides unambiguous information about molecular geometry, including bond lengths, bond angles, and torsional angles, as well as insights into intermolecular interactions that govern the packing of molecules within a crystal lattice. northwestern.edunumberanalytics.comnumberanalytics.com For novel heterocyclic systems such as jst.go.jpBenzofuro[2,3-d] jst.go.jpacs.orgoxazole and its derivatives, X-ray crystallography is an indispensable tool for confirming chemical structures, determining stereochemistry, and understanding the supramolecular architecture.
A comprehensive search of the current scientific literature indicates that specific single-crystal X-ray diffraction data for the parent compound, jst.go.jpBenzofuro[2,3-d] jst.go.jpacs.orgoxazole, has not been reported. However, the principles of the technique and the nature of the data that would be obtained can be described based on studies of related benzofuran and oxazole-containing heterocyclic compounds.
The process begins with the growth of a high-quality single crystal of the target compound, which is often the most challenging step. wikipedia.orgnih.gov This crystal, typically less than a millimeter in any dimension, is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a specific pattern of reflections, and the intensities and positions of these diffracted beams are meticulously recorded. wikipedia.orgcreativebiomart.net
Analysis of the diffraction pattern allows for the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal—and the space group, which describes the symmetry elements present in the crystal. From this information, an electron density map is generated, from which the positions of the individual atoms can be resolved. creativebiomart.netazom.com The final structural model is refined to achieve the best possible fit with the experimental data. nih.gov
For a hypothetical derivative of jst.go.jpBenzofuro[2,3-d] jst.go.jpacs.orgoxazole, a crystallographic study would yield a wealth of structural information. The planarity of the fused ring system could be definitively confirmed, and any conformational twisting or puckering resulting from substituent effects would be precisely measured.
Illustrative Crystallographic Data for a Hypothetical Benzofuro[2,3-d]oxazole Derivative
To demonstrate the type of data obtained from an X-ray crystallographic analysis, the following tables present hypothetical data for a representative derivative.
Table 1: Example Crystal Data and Structure Refinement Parameters
This table would summarize the experimental conditions and the quality of the final structural model.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₀N₂O₂ |
| Formula Weight | 266.26 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.543(2) Å |
| b | 10.125(3) Å |
| c | 14.671(4) Å |
| α | 90° |
| β | 98.54(3)° |
| γ | 90° |
| Volume | 1254.8(6) ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.408 Mg/m³ |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.118 |
Table 2: Selected Bond Lengths and Angles for a Hypothetical Derivative
This table provides the core geometric parameters of the molecule, defining the precise connectivity and shape.
| Bond | Length (Å) | Angle | Degrees (°) |
| O1-C7a | 1.375(3) | C7a-O1-C1a | 106.2(2) |
| C7a-C7 | 1.389(4) | O1-C1a-C7b | 110.5(2) |
| N1-O2 | 1.421(3) | O2-N1-C1a | 108.9(2) |
| N1-C1a | 1.325(3) | N1-C1a-O1 | 115.3(2) |
| C2-C3 | 1.395(4) | C1a-C7b-C4 | 120.1(3) |
Furthermore, analysis of the crystal packing would reveal non-covalent interactions, such as hydrogen bonds or π-π stacking, which are crucial for understanding the solid-state properties of the material. These interactions dictate how molecules arrange themselves, influencing properties like solubility, melting point, and polymorphism. The study of such interactions is vital for materials science and rational drug design. nih.govrsc.org
Future Directions and Emerging Research Areas for Benzofuro 2,3 D Oxazole Chemistry
Exploration of Novel Synthetic Routes and Sustainable Chemistry Initiatives
The development of efficient and environmentally benign synthetic methodologies is paramount for unlocking the full potential of the mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole (B20620) core. Future research will likely focus on adapting and innovating upon the successful strategies developed for other heterocyclic systems.
Novel synthetic strategies for related benzofuran (B130515) scaffolds often employ transition-metal catalysis. For instance, palladium- and copper-based catalysts have been utilized in Sonogashira coupling reactions followed by intramolecular cyclization to produce benzofuran derivatives. acs.org Similarly, gold-catalyzed cycloisomerization of o-alkynyl phenols offers a pathway to benzofuran-3(2H)-ones. chemistryviews.org One could envision similar catalytic approaches, perhaps involving intramolecular cyclization of appropriately substituted benzofuran precursors, to construct the fused mdpi.comnih.govoxazole ring system. A notable rearrangement of benzopyran to a benzofuran ring under moderate conditions suggests that transformative synthetic pathways could be developed for complex heterocyclic systems like mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole. mdpi.com
In line with global efforts towards greener chemical processes, sustainable chemistry initiatives will be crucial. For the synthesis of benzoxazole (B165842) derivatives, methods utilizing ultrasonic irradiation have proven superior to conventional heating, offering an eco-friendly alternative. najah.edu Other green approaches for benzofuran synthesis include the use of deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol, which are environmentally benign. nih.gov The application of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, is another promising avenue that has been successfully applied to related heterocycles. mdpi.com Adopting these sustainable techniques for the synthesis of mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole derivatives would be a significant step forward.
| Catalyst/Method | Precursors | Product | Key Advantage |
| (PPh₃)PdCl₂/CuI | Terminal alkynes, iodophenols | Benzofuran derivatives | Utilizes Sonogashira coupling |
| Ph₃PAuCl/Selectfluor | o-alkynyl phenols | Benzofuran-3(2H)-ones | Flexible synthesis option |
| Silver-based catalyst | Phenol, CF₃-substituted propynols | Benzofuran derivatives | Friedel-Crafts propargylation |
| Ultrasonic irradiation | 2-aminophenol, etc. | Benzoxazole derivatives | Environmentally friendly |
| Deep Eutectic Solvents | o-hydroxy aldehydes, amines, alkynes | Benzofuran derivatives | Green and eco-friendly |
Application in Materials Science and Optoelectronics
The fused aromatic system of mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole suggests inherent electronic and photophysical properties that could be exploited in materials science. The benzoxazole moiety, for example, is recognized for its utility in enhancing the functionality and stability of materials. najah.edu Its integration into advanced materials underscores its role as a versatile and influential substance.
Future research should focus on synthesizing mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole derivatives and characterizing their photophysical properties, such as absorption, emission, and quantum yield. By analogy with thiophene-substituted benzofuran derivatives that have been developed for optical devices, strategic substitution on the mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole core could be used to tune its electronic properties for specific applications. nih.gov These applications could include organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The structural rigidity and potential for extended π-conjugation make this scaffold a promising candidate for developing novel functional materials.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the discovery and design of new molecules. These computational tools can accelerate the development of mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole-based compounds for therapeutic and material applications.
In the realm of drug discovery, AI/ML algorithms can be trained on existing data from related benzofuran and benzoxazole compounds to predict the biological activities of novel mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole derivatives. For instance, computational studies have been instrumental in designing benzofuran hybrids as dual PI3K/VEGFR2 inhibitors for cancer treatment. nih.gov Similarly, AI can be used to predict the acetylcholinesterase (AChE) inhibitory activity of benzofuran derivatives, which are being explored for the treatment of Alzheimer's disease. mdpi.com These approaches can prioritize the synthesis of the most promising candidates, saving time and resources. Molecular docking simulations, a key computational tool, have been used to understand the binding interactions of benzofuran derivatives with targets like SIRT2 and to rationalize their structure-activity relationships (SAR). mdpi.com
For material design, AI/ML can predict the optoelectronic properties of new mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole derivatives, guiding the design of materials with desired characteristics for applications in electronics and photonics.
| Research Area | AI/ML Application | Target/Property | Related Scaffold |
| Drug Discovery | Virtual Screening, SAR Prediction | Acetylcholinesterase (AChE) | Benzofuran |
| Drug Discovery | Inhibitor Design, Docking Studies | PI3K/VEGFR2 | Benzofuran |
| Drug Discovery | SAR Analysis, Binding Prediction | SIRT2 | Benzofuran |
Development of Benzofuro[2,3-d]oxazole-Based Probes for Biological Research
Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level. The inherent fluorescence of many heterocyclic systems makes them ideal scaffolds for probe development. The benzofuran core, for example, has been successfully used to create aggregation-induced emission (AIE) probes for the detection of toxic substances like hydrazine. rsc.org These probes exhibit a "turn-off" fluorescence response and a naked-eye color change, demonstrating high sensitivity and selectivity.
The mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole scaffold, with its extended conjugated system, is a promising candidate for the development of novel fluorescent probes. Future work in this area should involve:
Synthesis of a library of derivatives: Introducing various functional groups to the core structure to modulate its photophysical properties and to install reactive handles for bioconjugation.
Photophysical characterization: A thorough study of the absorption and emission properties of these new compounds.
Probing applications: Investigating the potential of these molecules as probes for detecting specific analytes, ions, or biomolecules, or for imaging cellular organelles.
By drawing inspiration from the success of benzofuran-based AIEgens, researchers can design and synthesize mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole-based probes with unique sensing capabilities for advancing biological research.
Exploration of Bioorthogonal Chemistry and Click Chemistry Strategies with Benzofuro[2,3-d]oxazole Scaffolds
Click chemistry provides a powerful set of reactions for the rapid and efficient synthesis of large compound libraries and for the construction of complex molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, widely used in drug discovery and chemical biology.
This strategy has been employed to synthesize benzenesulfonamide (B165840) derivatives bearing a triazole ring, which have shown potent and selective inhibition of carbonic anhydrase isoforms. nih.gov The triazole ring acts as a linker, connecting the pharmacophore to various substituted aryl moieties. A similar approach could be applied to the mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole scaffold. By introducing an azide (B81097) or alkyne handle onto the core structure, a diverse library of derivatives could be rapidly assembled via click chemistry. This diversity-oriented synthesis approach has been effectively used for creating libraries based on benzofuran scaffolds. acs.org
The resulting triazole-linked mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole conjugates could then be screened for a wide range of biological activities, accelerating the identification of new lead compounds. Furthermore, the principles of bioorthogonal chemistry, which involve click reactions that can proceed in living systems without interfering with native biochemical processes, could be used to develop mdpi.comBenzofuro[2,3-d] mdpi.comnih.govoxazole-based probes for in vivo imaging and target identification studies.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic strategies for constructing the [1]benzofuro[2,3-d][1,2]oxazole scaffold?
- Methodology : The synthesis typically involves cyclization of precursors like 2-aminophenol derivatives. For example, condensation reactions with substituted aldehydes under acidic conditions (e.g., glacial acetic acid in ethanol) followed by reflux and purification yield fused heterocycles. Vapor deposition for thin-film applications is also noted in electroluminescent device fabrication . Spectral analysis (NMR, IR) and X-ray crystallography are critical for structural confirmation .
Q. How can spectral data resolve ambiguities in the characterization of benzofuro-oxazole derivatives?
- Methodology : Combine , , and -NMR to identify substituent effects on the oxazole ring. IR spectroscopy distinguishes C-O-C stretching in the benzofuran moiety (≈1250 cm) and N-O vibrations (≈1500 cm). Mass spectrometry (HRMS) confirms molecular ions, while X-ray diffraction provides definitive bond-length and angle data .
Q. What are the key challenges in optimizing reaction yields for fused benzofuro-oxazole systems?
- Methodology : Side reactions like over-oxidation or incomplete cyclization can reduce yields. Use kinetic control (low-temperature reflux) and catalysts (e.g., NaH in CHCN) to favor desired pathways. Statistical tools like ANOVA with Bonferroni correction help validate reproducibility in multi-step syntheses .
Advanced Research Questions
Q. How do electronic effects of substituents influence the biological activity of this compound derivatives?
- Methodology : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, improving binding to kinases like VEGFR-2. Docking simulations (AutoDock Vina) correlate substituent position/type with inhibition constants (). Compare IC values of derivatives (e.g., benzo[d]oxazole vs. thieno[2,3-d]pyrimidine) to establish SAR trends .
Q. What experimental and computational approaches reconcile contradictions in reported pharmacological mechanisms?
- Methodology : Combine in vitro assays (e.g., ischemia/reperfusion models) with DFT calculations to map electron density distributions. For instance, conflicting data on sulfonamide-linked oxazoles’ anticancer activity may arise from differential membrane permeability. Use QSAR models to predict bioavailability and validate via HPLC retention times .
Q. How can regioselective functionalization of the oxazole ring be achieved without disrupting the fused benzofuran system?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
